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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dietary sources,

metabolism, and cellular signaling pathways of pentadecanoic acid (C15:0), with a specific

focus on its incorporation into phospholipids. The information presented herein is intended to

support research and development efforts in nutrition, metabolic health, and therapeutics.

Dietary Sources of Pentadecanoic Acid (C15:0)
Pentadecanoic acid is an odd-chain saturated fatty acid primarily obtained through the diet,

with ruminant animal products being the most significant sources.[1] Endogenous synthesis

from propionyl-CoA produced by gut microbiota fermentation of dietary fiber also contributes to

the body's C15:0 pool.[2][3]

The following tables summarize the quantitative data on the concentration of pentadecanoic

acid in various food sources.
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Dairy Product
C15:0 Concentration (% of
total fatty acids)

Reference

Cow's Milk Fat 1.2% [1]

Whole Milk ~1.2% of total fat [4]

Butter 1.1 - 1.5% [4]

Full-fat Cheese (e.g., Cheddar,

Gouda)
1.0 - 1.4% [4]

Table 2: Pentadecanoic Acid (C15:0) Content in Meat Products

Meat Product
C15:0 Concentration (% of
total fatty acids)

Reference

Ruminant Meat Fat 0.43% [5]

Beef 0.5 - 1.0% [4]

Grass-fed Beef Generally higher than grain-fed [4]

Lamb and Goat Meat 0.6 - 1.2% [4]
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Fish Species
C15:0
Concentration (%
of total fatty acids)

C15:0 (g) per 3 oz
(85g) serving

Reference

Mullet 1.56% - [6]

Farmed Atlantic

Salmon (raw)
- 0.039g [7]

Sockeye Salmon

(cooked)
- 0.031g [7]

Swordfish (cooked) - 0.028g [7]

Various

Mediterranean

Species

0.05 - 2.35% - [8]

Metabolism and Incorporation into Phospholipids
Upon absorption, pentadecanoic acid is transported in the circulation and can be incorporated

into various lipid pools, including the phospholipids of cell membranes.[9] Plasma

phospholipids are considered good biomarkers for the intake of certain dietary fatty acids,

including C15:0.[10]

Table 4: Pentadecanoic Acid (C15:0) Concentration in Human Plasma Phospholipids

Study Population
C15:0 Concentration
(mol% of total fatty acids)

Reference

Adults in the Insulin

Resistance Atherosclerosis

Study

Mean concentration

associated with dairy intake
[11]

Young Children (3-10 years)
Significant correlation with fat

dairy product intake
[10]

Participants on a high

saturated fat diet

Increased percentage in

plasma phospholipids
[12]
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The metabolism of C15:0 is multifaceted. It can be elongated to form heptadecanoic acid

(C17:0) or undergo β-oxidation, which yields propionyl-CoA.[2] This propionyl-CoA can then be

converted to succinyl-CoA and enter the citric acid cycle, contributing to energy metabolism.[2]

Signaling Pathways Modulated by Pentadecanoic
Acid
Pentadecanoic acid has been shown to modulate several key signaling pathways involved in

metabolism, inflammation, and cellular health.

AMPK Activation and mTOR Inhibition
C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy

homeostasis.[9] Activated AMPK, in turn, can inhibit the mammalian target of rapamycin

(mTOR) pathway, which is involved in cell growth and proliferation.[13][14]
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Figure 1: C15:0 activates AMPK, leading to the inhibition of mTORC1 signaling.

PPARα/δ Agonism
Pentadecanoic acid acts as a dual partial agonist for peroxisome proliferator-activated

receptors alpha (PPARα) and delta (PPARδ).[9][15] These nuclear receptors are critical in the

regulation of lipid metabolism and inflammation.
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Figure 2: C15:0 activation of PPARα/δ leads to changes in target gene expression.

HDAC6 Inhibition
C15:0 has been identified as an inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic

enzyme involved in protein acetylation, which can impact cell motility and protein degradation.

[6][16]
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Figure 3: C15:0 inhibits HDAC6, leading to increased α-tubulin acetylation.

Experimental Protocols
Analysis of Pentadecanoic Acid in Food Samples by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantification of C15:0 in food matrices.
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Figure 4: Workflow for the analysis of C15:0 in food samples.

Methodology:
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Sample Preparation: Homogenize the food sample. For solid samples, this may involve

freeze-drying and grinding.

Lipid Extraction: Extract total lipids from the homogenized sample using a solvent system

such as chloroform:methanol (2:1, v/v) according to the Folch method.

Saponification and Methylation (Derivatization): Saponify the extracted lipids using

methanolic sodium hydroxide to release the fatty acids. Convert the fatty acids to their

corresponding fatty acid methyl esters (FAMEs) using a methylating agent like boron

trifluoride in methanol. This step increases the volatility of the fatty acids for GC analysis.[17]

Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.

GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a mass

spectrometer. The FAMEs are separated based on their boiling points and retention times on

a capillary column. The mass spectrometer is used for identification and quantification.

Quantification: Quantify the amount of C15:0 methyl ester by comparing its peak area to that

of a known concentration of an internal standard (e.g., a deuterated C15:0 standard) that

was added at the beginning of the procedure.

Measurement of Pentadecanoic Acid in Human Plasma
Phospholipids
This protocol details the steps for quantifying C15:0 specifically within the phospholipid fraction

of human plasma.
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Figure 5: Workflow for C15:0 analysis in plasma phospholipids.
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Internal Standard Addition: Add a known amount of an internal standard, such as 1,2-

diheptadecanoyl-sn-glycero-3-phosphatidylcholine, to the plasma sample.[10]

Total Lipid Extraction: Extract the total lipids from the plasma using a suitable solvent

mixture, for example, dichloromethane/methanol.[10]

Phospholipid Isolation: Isolate the phospholipid fraction from the total lipid extract using

solid-phase extraction (SPE).[18]

Hydrolysis and Derivatization: Hydrolyze the isolated phospholipids to release the fatty acids

and subsequently derivatize them to FAMEs as described in the food analysis protocol.[18]

GC-MS Analysis and Quantification: Analyze the resulting FAMEs by GC-MS and quantify

the C15:0 methyl ester relative to the internal standard.[19]

In Vitro Study of Pentadecanoic Acid Metabolism in
Hepatocytes
This protocol provides a framework for investigating the metabolic fate of C15:0 in a controlled

cellular environment.
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Figure 6: Workflow for studying in vitro metabolism of C15:0.
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Cell Culture: Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in

appropriate media.

Metabolic Labeling: Incubate the cells with a stable isotope-labeled form of pentadecanoic

acid (e.g., ¹³C-C15:0) for a defined period.[20]

Cell Harvesting and Lysis: After incubation, wash the cells to remove excess labeled fatty

acid and then lyse the cells to release their contents.

Lipid Extraction and Fractionation: Extract the total lipids from the cell lysate. Separate the

different lipid classes (e.g., phospholipids, triglycerides, free fatty acids) using techniques like

thin-layer chromatography (TLC) or liquid chromatography (LC).

Fatty Acid Analysis: Analyze the fatty acid composition of each lipid fraction by GC-MS. The

presence of ¹³C-labeled C15:0 and its potential metabolites (e.g., ¹³C-C17:0) in the

phospholipid fraction will confirm its incorporation and subsequent metabolic conversion.

Conclusion
Pentadecanoic acid, primarily derived from dairy and ruminant fats, is an important odd-chain

fatty acid that is readily incorporated into cellular phospholipids. Its metabolism and signaling

activities, particularly through the AMPK/mTOR, PPAR, and HDAC6 pathways, suggest a

significant role in metabolic regulation and cellular health. The experimental protocols and

quantitative data provided in this guide offer a foundation for further research into the

physiological functions of C15:0 and its potential as a therapeutic agent or biomarker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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